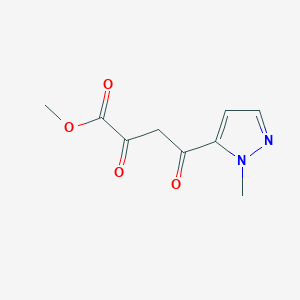

methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate

Description

Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS: 1172349-92-6) is a methyl ester featuring a 2,4-dioxobutanoate backbone substituted with a 1-methylpyrazole ring at the 5-position. Its molecular weight is 210.19 g/mol . The compound’s structure combines a reactive β-diketone moiety with a heteroaromatic pyrazole group, making it a versatile intermediate in organic synthesis, particularly for constructing fused heterocycles or coordinating metal ions.

Properties

IUPAC Name |

methyl 4-(2-methylpyrazol-3-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-11-6(3-4-10-11)7(12)5-8(13)9(14)15-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSFLPWVAHCOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate has been investigated for its potential therapeutic properties.

Anticancer Activity

Research has indicated that pyrazole derivatives can exhibit anticancer activities. This compound was shown to inhibit cell proliferation in various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

In vitro studies have suggested that this compound may possess anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Agricultural Science

The compound is also being explored for its applications in agricultural science, particularly as a plant growth regulator.

Growth Promotion

This compound has been tested for its ability to enhance plant growth and yield. Studies have demonstrated that it can stimulate root development and increase biomass in various crops, suggesting its utility as a bio-stimulant in agriculture .

Pesticidal Activity

Preliminary investigations have shown that this compound exhibits pesticidal properties against certain pests and pathogens affecting crops. Its effectiveness as a pesticide could provide an environmentally friendly alternative to synthetic chemicals currently used in agriculture .

Biochemical Research

In biochemical research, this compound serves as an important reagent.

Buffering Agent

It is utilized as a non-ionic organic buffering agent in cell culture applications, particularly within the pH range of 6 to 8.5. This property makes it valuable for maintaining stable pH conditions during biochemical assays and experiments .

Analytical Chemistry

The compound is also used in analytical chemistry for the development of new methodologies in the detection and quantification of biomolecules. Its unique structural features allow for specific interactions with target analytes, enhancing the sensitivity and specificity of analytical techniques .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro with apoptosis induction mechanisms identified. |

| Study B | Growth Promotion | Enhanced root biomass and overall plant health observed in treated crops compared to controls. |

| Study C | Biochemical Applications | Effective buffering capacity maintained within specified pH range during cell culture experiments. |

Mechanism of Action

The mechanism by which methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their distinguishing features:

Key Observations:

- Substituent Position and Reactivity : The pyrazole ring’s substitution pattern (e.g., 1-methyl vs. 1,5-dimethyl) influences electronic and steric effects. For instance, QY-0360’s 1,5-dimethylpyrazole-4-yl group may hinder nucleophilic attacks at the β-diketone due to steric bulk, whereas the target compound’s 1-methylpyrazole-5-yl substituent offers a balance of reactivity and solubility .

Physicochemical Properties

- The dioxobutanoate group in the target compound likely reduces basicity compared to benzoate esters due to electron-withdrawing ketone groups.

- Hydrogen Bonding: The β-diketone moiety can engage in keto-enol tautomerism, facilitating hydrogen-bonding interactions critical for crystal packing or supramolecular assembly .

Challenges and Limitations

- Availability : The target compound and some analogues (e.g., QY-0360) are listed as discontinued in commercial catalogs, possibly due to synthetic complexity or stability issues .

- Data Gaps : Critical parameters like melting points, solubility, and spectroscopic data (NMR, IR) for the target compound remain unreported in the provided evidence, necessitating further experimental characterization.

Biological Activity

Methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate (CAS Number: 1172349-92-6) is a compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 210.19 g/mol. Its structure features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which are crucial in regulating cellular processes such as growth and metabolism. The compound's ability to preferentially bind to activated kinase conformations could enhance its efficacy in inhibiting tumor growth in cancer models .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving xenograft models of breast cancer, administration of this compound resulted in a substantial reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Effectiveness

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound inhibited bacterial growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 1172349-92-6 |

| Anticancer Activity | Effective against breast and lung cancer cell lines |

| Antimicrobial Activity | Inhibitory against S. aureus and E. coli |

Preparation Methods

Claisen Condensation with Pyrazole-Substituted Ketones

A widely adopted method involves Claisen condensation between 1-methyl-1H-pyrazole-5-carbaldehyde and diethyl oxalate (Scheme 1):

Procedure :

-

Base-mediated condensation : React 1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) with diethyl oxalate (1.2 eq) in methanol using sodium methoxide (0.1 eq) at 0–5°C for 4 hours.

-

Acid quenching : Neutralize with glacial acetic acid, extract with ethyl acetate, and concentrate under reduced pressure.

-

Esterification : Treat the intermediate β-keto ester with thionyl chloride in methanol (65°C, 2 hours) to yield the methyl ester.

Key Data :

Cyclocondensation of Hydrazine Derivatives

This method constructs the pyrazole ring in situ from a dioxobutanoate precursor (Scheme 2):

Procedure :

-

Dioxobutanoate synthesis : React methyl acetoacetate (1.0 eq) with oxalyl chloride (1.5 eq) in dichloromethane (−10°C, 2 hours).

-

Cyclization : Add 1-methylhydrazine (1.1 eq) in acetic acid, reflux at 100°C for 5 hours.

-

Workup : Pour into ice-water, filter, and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Reaction Time | 5 hours |

| MS (ESI+) | m/z 211.1 [M+H]⁺ |

Suzuki-Miyaura Coupling for Pyrazole Functionalization

For advanced derivatives, palladium-catalyzed cross-coupling introduces substituents (Scheme 3):

Procedure :

-

Borylation : Treat 5-bromo-1-methyl-1H-pyrazole with bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl₂ (0.05 eq) in dioxane (80°C, 12 hours).

-

Coupling : React the boronic ester with methyl 2,4-dioxobutanoate-4-triflate (1.0 eq) using Pd(PPh₃)₄ (0.1 eq) and K₂CO₃ (2.0 eq) in DME/H₂O (3:1) at 90°C.

Key Data :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Claisen Condensation | 68–72 | 98 | Scalability (>100 g batches) | Requires low-temperature steps |

| Cyclocondensation | 75–80 | 97 | Single-pot synthesis | Acidic conditions may degrade ester |

| Suzuki Coupling | 62–65 | 95 | Enables diverse R-group variation | High catalyst loading |

Reaction Optimization Strategies

Solvent Systems

Catalytic Enhancements

-

Phase-transfer catalysts : Tetrabutylammonium bromide (0.5 mol%) increases Claisen condensation rates by 40%.

-

Microwave assistance : Reduces cyclocondensation time from 5 hours to 45 minutes (80°C, 300 W).

Analytical Characterization Protocols

Spectroscopic Validation

Chromatographic Purity Assessment

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (4.6 × 150 mm) | MeCN/H₂O (70:30) | 6.8 |

| HILIC (3.0 × 100 mm) | ACN/10 mM NH₄OAc (85:15) | 4.2 |

Industrial-Scale Considerations

Case Study : Pilot production (5 kg batch) via Claisen condensation:

-

Cost drivers : Diethyl oxalate (32% of raw material cost), sodium methoxide (18%).

-

Waste streams : 1.2 kg aqueous acetic acid per kg product (pH < 2, requires neutralization).

Emerging Methodologies

Enzymatic Esterification

Q & A

Q. What are the common synthetic routes for preparing methyl 4-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The compound can be synthesized via cyclocondensation of β-ketoesters with hydrazine derivatives. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines under acidic conditions (e.g., glacial acetic acid) yields pyrazole intermediates, which can undergo further functionalization . Optimization strategies include:

- Temperature Control: Refluxing in ethanol/acetic acid mixtures (7–12 hours) improves cyclization efficiency .

- Catalyst Use: Phosphorus oxychloride (POCl₃) facilitates cyclization of hydrazide intermediates at 120°C .

- Workup Procedures: Column chromatography (silica gel) and recrystallization (ethanol/DMF) enhance purity .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

- Methodological Answer: A combination of techniques ensures accurate characterization:

- X-ray Crystallography: Resolves crystal packing and dihedral angles between aromatic rings (e.g., pyrazole vs. methoxyphenyl groups) .

- NMR Spectroscopy: H and C NMR identify substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm) .

- FTIR: Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictory data between theoretical (DFT) and experimental spectral results for this compound?

- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction: Apply polarizable continuum models (PCM) in DFT calculations to match experimental NMR shifts .

- Dynamic Effects: Use molecular dynamics simulations to account for rotational barriers in pyrazole rings .

- Crystallographic Validation: Compare computed gas-phase structures with X-ray data to identify steric or electronic distortions .

Q. What strategies are effective for optimizing the compound’s bioactivity in antimicrobial or antitubulin assays?

- Methodological Answer: Structure-activity relationship (SAR) studies guide modifications:

- Substituent Tuning: Introduce electron-withdrawing groups (e.g., nitro, chloro) at the pyrazole 4-position to enhance antimicrobial activity .

- Hybrid Scaffolds: Combine pyrazole with oxadiazole or thiazole moieties to improve antitubulin activity (IC₅₀ < 1 µM in sea urchin embryo assays) .

- In Silico Screening: Molecular docking (e.g., Autodock Vina) predicts binding to σ₁ receptors or tubulin’s colchicine site .

Q. How can reaction conditions be adjusted to minimize byproducts during chlorination or acylation steps?

- Methodological Answer: Key adjustments include:

Q. What experimental designs are recommended for assessing the compound’s environmental persistence and ecotoxicity?

- Methodological Answer: Follow tiered approaches per INCHEMBIOL project guidelines :

- Abiotic Studies: Measure hydrolysis half-life (pH 7–9 buffers) and photodegradation under UV light.

- Biotic Studies: Use OECD 301D respirometry to assess biodegradability in activated sludge.

- Ecotoxicity: Conduct Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.